molecular formula C17H12N4OS3 B2965525 4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide CAS No. 2034470-49-8

4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide

Cat. No.: B2965525
CAS No.: 2034470-49-8
M. Wt: 384.49
InChI Key: KNXAOZALQDUPFK-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4OS3 and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties Research into thiophene and pyrazine derivatives, such as the synthesis of thiophenylhydrazonoacetates for heterocyclic synthesis, highlights the versatility of these compounds in generating a wide array of heterocyclic derivatives, which are valuable in various chemical syntheses and applications (Mohareb et al., 2004). This demonstrates the chemical reactivity and utility of thiophene-based compounds in creating complex molecular structures.

Biological Activities Compounds similar to the one have been studied for their biological properties. For instance, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities, showing promise against certain cell lines (Gomha et al., 2016). This suggests potential applications in pharmaceutical research, particularly in the development of anticancer agents.

Antimicrobial and Antioxidant Activities The antimicrobial and antioxidant activities of pyrazole derivatives have been investigated, indicating that these compounds could serve as leads for the development of new antimicrobial and antioxidant agents. Such studies underscore the potential of thiophene and pyrazole derivatives in medicinal chemistry and drug discovery (Abdel-Wahab et al., 2012).

Materials Science and Nonlinear Optical Properties Research on the nonlinear optical (NLO) properties of pyrazole-thiophene-based amide derivatives synthesized through various methodologies has been conducted. These studies aim to explore the electronic structure and compute NLO data, suggesting applications in materials science, particularly in the development of materials with specific optical properties (Kanwal et al., 2022).

Properties

IUPAC Name

4-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c22-16(17-21-13(10-25-17)14-2-1-6-24-14)20-8-12-15(19-5-4-18-12)11-3-7-23-9-11/h1-7,9-10H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXAOZALQDUPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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